Lipophilicity (XLogP3) of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid Compared to 4-Methoxy and Phenyl Analogs
The computed lipophilicity of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (XLogP3 = 1.7) is intermediate between the 4-methoxy analog (logP ~1.65) and the unsubstituted phenyl analog (logP ~1.3-1.8), indicating a nuanced balance between membrane permeability and aqueous solubility. This specific logP value is critical for optimizing ADME properties in drug design, as it falls within the optimal range (1-3) for CNS drug candidates and oral bioavailability [1]. The subtle difference in logP relative to the 4-methoxy isomer (1.7 vs. 1.65) may be sufficient to alter tissue distribution or off-target binding, underscoring the importance of selecting the precise 2-methoxy substituted scaffold for SAR exploration .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: 1.65; 3-phenyl-1H-pyrazole-5-carboxylic acid: 1.3-1.8 |
| Quantified Difference | Δ0.05 vs. 4-methoxy analog; up to Δ0.4 vs. lower-range phenyl analog estimates |
| Conditions | Computed values from PubChem (XLogP3) and ChemSpider (ACD/LogP) |
Why This Matters
This quantifiable difference in lipophilicity informs medicinal chemists seeking to fine-tune a compound's pharmacokinetic profile without altering the core pharmacophore.
- [1] PubChem. 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. Compound Summary for CID 1132870. View Source
